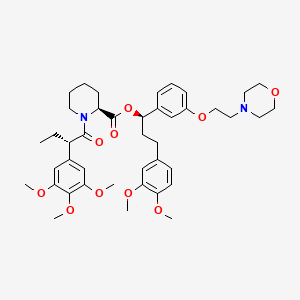![molecular formula C19H12O4 B560502 2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one CAS No. 1416230-65-3](/img/structure/B560502.png)
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inhibitors of IgE production, lipopolysaccharide (LPS)-induced pro-inflammatory mediator release, and COX2 expression; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Conformational Analysis : The compound has been used in the synthesis of novel tetrazole-containing macrocycles. These macrocycles demonstrated diverse conformations in their crystalline state, highlighting the compound's role in forming structurally complex molecules (Zubarev et al., 2001).
Structural Characterization : Investigations into similar complex structures, such as the endo-endo-syn Diels–Alder Diadduct of Tetrachlorodimethoxycyclopentadiene with 1,6‐Dioxacyclodeca‐3,8‐diene, have been conducted to understand the conformational aspects of such compounds. These studies provide insights into the structural dynamics and potential applications of related chemical entities (Garcia & Fronczek, 1995).
Chemical Reactions and Properties
Intramolecular Oxygen Migration : Research on reactions such as the bromination of 3,10-epoxycyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene highlighted the phenomenon of intramolecular oxygen migration. This study showcases the intricate chemical behaviors and reaction pathways of similar complex compounds (Menzek & Altundas, 2006).
Macrocyclic Chemistry : The compound has been explored in the context of macrocyclic chemistry, as seen in the study of 2,4‐Dioxo‐1,5‐benzodiazepino‐15‐crown‐3. The research on macrocycles containing similar structures aids in understanding the potential applications in areas like host-guest chemistry and molecular recognition (Alaoui et al., 2007).
Biomedical Research
Neuroprotective Potential : Polycyclic compounds like NGP1‐01, derived from structures similar to the compound , have been investigated for their neuroprotective properties, particularly as voltage‐gated calcium channel blockers. This highlights the potential biomedical applications of such complex structures in treating neurodegenerative diseases (Young et al., 2016).
Antioxidative and Anti-inflammatory Activities : Oxygenated heterocyclic metabolites from natural sources, structurally related to the compound, have shown significant antioxidative and anti-inflammatory properties. These findings suggest potential therapeutic applications of such compounds in pharmaceuticals (Chakraborty & Raola, 2018).
Antihypertensive Properties : O-heterocyclic analogues similar to the compound have been identified with angiotensin converting enzyme inhibitory potential, suggesting their use in antihypertensive treatments. These compounds' biological activities highlight their potential in developing natural antihypertensive therapies (Maneesh & Chakraborty, 2018).
Propriétés
Numéro CAS |
1416230-65-3 |
|---|---|
Nom du produit |
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one |
Formule moléculaire |
C19H12O4 |
Poids moléculaire |
304.301 |
InChI |
InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H |
Clé InChI |
RVFOUDDAWFYGGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O |
Synonymes |
4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



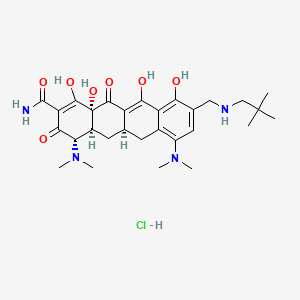
![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
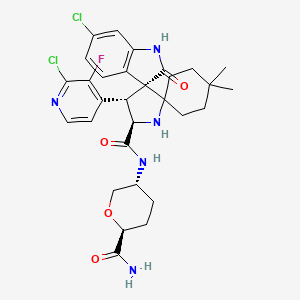
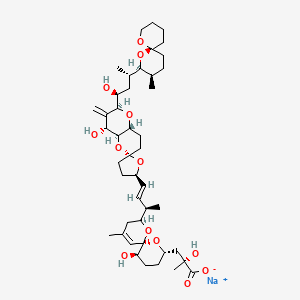
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)
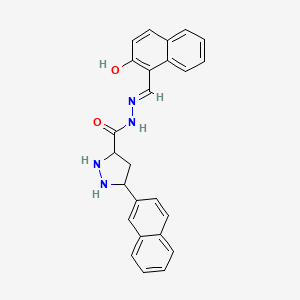
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
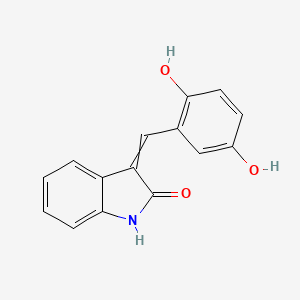
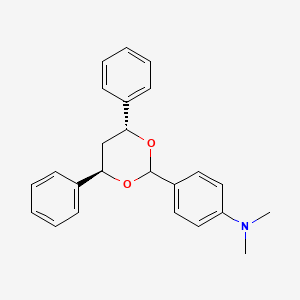
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
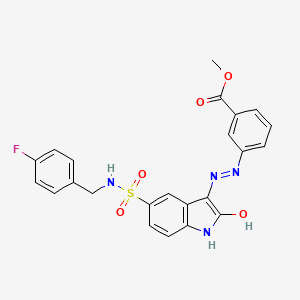
![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
